2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
Overview
Description
2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is a derivative of arabinofuranose, a type of sugar molecule. This compound is characterized by the presence of three benzyl groups attached to the 2nd, 3rd, and 5th positions of the arabinofuranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of arabinofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may utilize continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-benzyl-beta-D-arabinofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the free arabinofuranose.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields free arabinofuranose.
Substitution: Results in arabinofuranose derivatives with new functional groups.
Scientific Research Applications
2,3,5-Tri-O-benzyl-beta-D-arabinofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of nucleosides and nucleotides.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions on the molecule. Upon deprotection, the free arabinofuranose can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Tri-O-benzyl-beta-D-ribofuranose
- 2,3,5-Tri-O-benzyl-beta-D-xylofuranose
- 2,3,5-Tri-O-benzyl-beta-D-galactofuranose
Uniqueness
2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is unique due to its specific configuration and the presence of benzyl protecting groups at the 2nd, 3rd, and 5th positions. This configuration allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-FXSWLTOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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